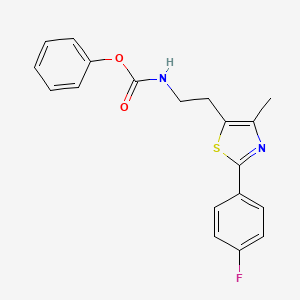

![molecular formula C23H19N3O4S2 B2558029 N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide CAS No. 396724-85-9](/img/structure/B2558029.png)

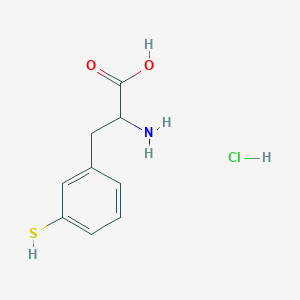

N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide” is a compound that has been studied for its potential biological activities . It contains a benzothiazole ring, which is a heterocyclic compound .

Synthesis Analysis

The synthesis of this compound involves several steps, including stretching of C=S, C=N, and C=O bonds, and bending of CH3 . The 1H NMR spectrum displays signals for Ar-H, NHC=O, NHC=S, and CH3 . The 13C-NMR spectrum shows signals for C=S, -C-NH, C=O, -CH3, and –CH .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy, 1H NMR, and 13C-NMR . For instance, the IR spectrum shows peaks corresponding to different types of bonds present in the molecule . The NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the melting point of this compound is reported to be 2010C . The IR spectrum provides information about the types of bonds present in the molecule . The NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The mass spectrum provides information about the molecular weight of the compound .Aplicaciones Científicas De Investigación

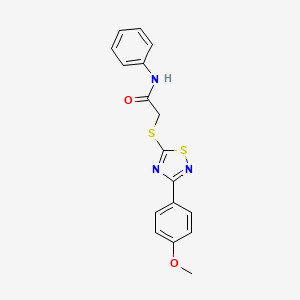

Antibacterial Activity

This compound has been studied for its potential as an antibacterial agent . Benzothiazole derivatives, including this compound, have shown activity against both Gram-positive and Gram-negative bacteria. The antibacterial properties are attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or protein function .

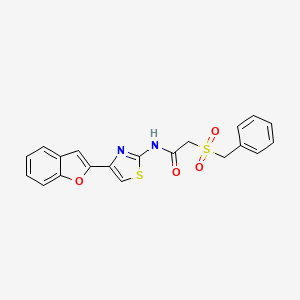

Anticancer Activity

Benzothiazole derivatives are known to possess anticancer properties . They have been evaluated for their efficacy in inhibiting cancer cell growth and proliferation. Some derivatives have shown promising results in preclinical studies, indicating potential use in cancer therapy .

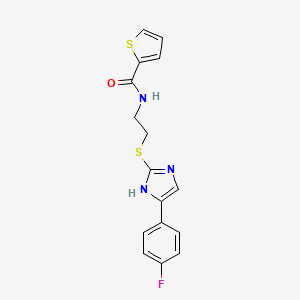

Anti-inflammatory and Analgesic Effects

Research has indicated that benzothiazole derivatives can exhibit anti-inflammatory and analgesic effects . These properties make them candidates for the development of new pain relief medications with reduced side effects .

Antifungal Activity

The compound has shown antifungal activity , which could be beneficial in treating fungal infections. The mechanism of action may involve disrupting the fungal cell membrane or inhibiting essential enzymes within the fungal cells .

Antiprotozoal Activity

Benzothiazole derivatives have been investigated for their antiprotozoal activity . This includes the potential to treat diseases caused by protozoan parasites, such as malaria, by targeting specific stages of the protozoan life cycle .

Enzyme Inhibition

These compounds have been studied for their ability to inhibit various enzymes that are crucial for the survival of pathogens or cancer cells. By inhibiting these enzymes, the compounds can effectively reduce the viability of the target cells .

Neuroprotective Properties

Some benzothiazole derivatives have been found to have neuroprotective properties . They may protect nerve cells from damage or death caused by neurodegenerative diseases or other neurological disorders .

Antioxidant Properties

Benzothiazole derivatives can also act as antioxidants . They may help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S2/c1-29-15-9-13(10-16(12-15)30-2)21(28)26-23(31)24-14-7-8-17(19(27)11-14)22-25-18-5-3-4-6-20(18)32-22/h3-12,27H,1-2H3,(H2,24,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJXMVUHTDNIMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Methyl(phenyl)amino]benzene-1-carboximidamide hydrochloride](/img/structure/B2557952.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2557965.png)

![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)